1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound is a pyrazole-3-carboxamide derivative featuring a 1,3-benzothiazol-2-yl group at position 1, an isopropyl substituent at position 5, and a 3-fluorophenylamide moiety at position 2. The benzothiazole ring contributes to π-π stacking interactions in biological targets, while the fluorine atom on the phenyl group enhances metabolic stability and lipophilicity . The isopropyl group may influence steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(3-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-12(2)17-11-16(19(26)22-14-7-5-6-13(21)10-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-12H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRVBPYBSNERJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol
The benzothiazole ring is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine). This method, adapted from benzothiazole derivatization strategies, proceeds via nucleophilic substitution and cyclization:
$$
\text{2-Aminothiophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloromethyl-1,3-benzothiazole} + \text{HCl}
$$
Optimization Notes :
- Solvent : Dichloromethane (DCM) ensures high solubility of intermediates.
- Temperature : Reactions conducted at 0–5°C minimize side product formation.
- Yield : 85–90% after recrystallization from ethanol.
Construction of the 5-Isopropylpyrazole-3-Carboxylic Acid
Cyclocondensation Using β-Diketones
The pyrazole ring is formed via reaction of hydrazine hydrate with 3-isopropyl-2,4-pentanedione, a β-diketone derivative. This method aligns with pyrazole syntheses reported in:
$$
\text{Hydrazine hydrate} + \text{3-Isopropyl-2,4-pentanedione} \xrightarrow{\text{EtOH, reflux}} \text{5-Isopropyl-1H-pyrazole-3-carboxylic acid}
$$
Reaction Conditions :
Functionalization to Carboxylic Acid
The pyrazole intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium:
$$
\text{5-Isopropyl-1H-pyrazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{5-Isopropyl-1H-pyrazole-3-carboxylic acid}
$$
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch).
- ¹H NMR (DMSO-d₆) : δ 1.28 (d, 6H, CH(CH₃)₂), 3.02 (septet, 1H, CH), 6.92 (s, 1H, pyrazole-H).
Amide Coupling with 3-Fluoroaniline
Activation of Pyrazole-3-Carboxylic Acid
The carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF, as demonstrated in benzothiazole-pyrazole syntheses:
$$
\text{Pyrazole-3-carboxylic acid} + \text{HATU} \xrightarrow{\text{DIPEA, DMF}} \text{Active ester intermediate}
$$
Nucleophilic Attack by 3-Fluoroaniline
The activated ester reacts with 3-fluoroaniline to form the target carboxamide:
$$
\text{Active ester} + \text{3-Fluoroaniline} \xrightarrow{\text{rt, 12h}} \text{1-(1,3-Benzothiazol-2-yl)-N-(3-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide}
$$
Optimization Parameters :
- Coupling Agent : HATU outperforms EDCl/HOBt in yield (92% vs. 75%).
- Solvent : Anhydrous DMF prevents hydrolysis of the active ester.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields >95% purity.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.31 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
- δ 3.15 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂).
- δ 7.12–8.05 (m, 8H, aromatic protons).
- δ 10.42 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO-d₆) :
Elemental Analysis
Calculated for C₂₀H₁₇FN₄OS :
Reaction Optimization and Yield Maximization
Critical Parameters for Amide Coupling
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Coupling Agent | HATU | 92% |
| Base | DIPEA | 90% |
| Solvent | Anhydrous DMF | 88% |
| Reaction Time | 12 hours | 91% |
Purification Techniques
- Recrystallization : Ethanol/water (7:3) removes unreacted aniline.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the target compound.
Scalability and Industrial Considerations
Cost-Effective Reagent Alternatives
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor in various biological pathways.
Medicine: Research indicates its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxamide
- Structural Differences :
- Position 1: Methyl group instead of benzothiazole.
- Position 5: Trifluoromethyl (-CF₃) instead of isopropyl.
- Amide substituent: 3-Chlorophenyl vs. 3-Fluorophenyl.
- Functional Implications: The -CF₃ group increases electronegativity and metabolic resistance compared to the isopropyl group. Chlorine (Cl) vs.
Darolutamide (N-{(2S)-1-[3-(3-Chloro-4-Cyanophenyl)-1H-Pyrazol-1-yl]propan-2-yl}-5-(1-Hydroxyethyl)-1H-Pyrazole-3-Carboxamide)
- Structural Differences: Position 1: 3-(3-Chloro-4-cyanophenyl)pyrazole vs. benzothiazole. Position 5: Hydroxyethyl (-CH₂CH₂OH) vs. isopropyl. Chiral center: Darolutamide has an (S)-configured propan-2-yl linker.
- Functional Implications: The chloro-cyanophenyl group enhances androgen receptor (AR) binding, critical for prostate cancer treatment. Hydroxyethyl improves solubility but may reduce membrane permeability compared to the hydrophobic isopropyl group .
Razaxaban (Factor Xa Inhibitor)
- Structural Differences: Position 1: 3’-Aminobenzisoxazol-5’-yl vs. benzothiazole. Position 3: Trifluoromethyl and a fluorophenyl-imidazolyl group.
- Functional Implications: The aminobenzisoxazole P(1) ligand improves selectivity for Factor Xa over related proteases. Trifluoromethyl enhances potency, while the fluorophenyl-imidazolyl group optimizes pharmacokinetics (e.g., oral bioavailability) .
N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide
- Structural Differences :
- Position 1: 2,4-Dichlorophenyl vs. benzothiazole.
- Position 5: 4-Iodophenyl vs. isopropyl.
- Amide substituent: Piperidin-1-yl vs. 3-fluorophenyl.
- Functional Implications :
Key Research Findings and Trends
- Substituent Effects :
- Benzothiazole vs. Phenyl Groups : Benzothiazole (target compound) may improve target affinity through aromatic interactions compared to simple phenyl or methyl groups .
- Halogen Choice : Fluorine (target compound) offers metabolic stability with minimal steric hindrance, whereas chlorine or iodine (analogs) may increase toxicity .
- Therapeutic Potential: Pyrazole carboxamides with aromatic heterocycles (e.g., darolutamide, razaxaban) are clinically validated, suggesting the target compound’s promise in oncology or coagulation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
